(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid

Catalog No.
S912495
CAS No.
1428243-24-6
M.F
C15H19NO4
M. Wt
277.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine...

CAS Number

1428243-24-6

Product Name

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid

IUPAC Name

(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

InChI

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

LKPALAXKZXXURJ-OLZOCXBDSA-N

SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
  • Peptide Synthesis

    The presence of the carboxy (COOH) and amine (NH2) functional groups suggests this molecule could be a precursor for incorporating an ethylpyrrolidine unit into peptides. Carboxylic acids and amines are the basic building blocks of peptides, and the benzyloxycarbonyl (Cbz) group is a common protecting group used in peptide synthesis [].

  • Medicinal Chemistry

    The pyrrolidine ring structure is present in many biologically active molecules. Modifying this structure with different substituents, such as the ethyl group in this case, could be of interest in medicinal chemistry research aimed at developing new drugs [].

The compound (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl group and an ethyl substituent. Its molecular structure features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The specific stereochemistry at the 3 and 4 positions contributes to its potential biological activity, making it of interest in medicinal chemistry.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, which are important in peptide synthesis.
  • Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amine.

These reactions are significant for modifying the compound for various applications in drug development and synthesis.

The biological activity of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid has been explored in the context of its potential as an enzyme inhibitor or receptor modulator. Structure-activity relationship studies indicate that similar compounds can exhibit varying biological effects due to minor structural changes . The compound's chirality may influence its binding affinity and selectivity towards biological targets.

Several synthetic routes have been developed for this compound:

  • Starting Materials: Synthesis often begins with commercially available pyrrolidine derivatives.
  • Protection of Functional Groups: The carboxylic acid is typically protected as a benzyloxycarbonyl (Z) group during initial reactions to prevent unwanted side reactions.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography or through enzymatic resolution methods.
  • Final Deprotection: The benzyloxycarbonyl group can be removed under mild acidic conditions to yield the final product.

These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.

This compound has several applications, particularly in pharmaceutical research:

  • Drug Development: Its structure makes it a candidate for further modification into biologically active pharmaceuticals.
  • Enzyme Inhibition Studies: It serves as a model compound for studying enzyme interactions and developing inhibitors.
  • Chemical Biology Tools: Used in research to explore biological pathways involving pyrrolidine derivatives.

Interaction studies focus on how this compound interacts with various biological targets, including enzymes and receptors. Techniques such as:

  • Molecular Docking: Computational methods predict how the compound binds to target proteins.
  • In Vitro Assays: Laboratory tests assess the biological activity and potency against specific enzymes or receptors.

These studies are crucial for understanding the therapeutic potential and mechanism of action of the compound.

Similar compounds include:

  • (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
  • (3R,4S)-1-(Acetoxy)carbonyl-4-ethylpyrrolidine-3-carboxylic acid
  • (3R,4S)-1-(Phenoxy)carbonyl-4-ethylpyrrolidine-3-carboxylic acid

Comparison Table

Compound NameUnique Features
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acidContains a benzyloxy group enhancing lipophilicity
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acidMethyl group may influence steric hindrance
(3R,4S)-1-(Acetoxy)carbonyl-4-ethylpyrrolidine-3-carboxylic acidAcetoxy group provides different reactivity

The uniqueness of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid lies in its specific stereochemistry and functional groups that may confer distinct biological properties compared to other similar compounds. This specificity can lead to varied interactions with biological targets, making it a valuable subject for further research in medicinal chemistry.

Asymmetric Hydrogenation Routes

The asymmetric hydrogenation of pyrrolidine precursors represents one of the most efficient methodologies for accessing enantiomerically pure substituted pyrrolidines, including compounds structurally related to (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid [1] [2]. Modern asymmetric hydrogenation strategies have evolved to encompass a diverse range of chiral catalyst systems, each optimized for specific substrate classes and reaction conditions.

The development of highly enantioselective hydrogenation methods has been particularly successful with ruthenium-based catalysts, where the ruthenium-TsDPEN (N-tosyl-1,2-diphenylethylenediamine) system has demonstrated exceptional performance in the reduction of various nitrogen-containing heterocycles [1]. These catalysts typically operate under mild conditions, with hydrogen pressures ranging from 1-50 bar and temperatures between 25-80°C, achieving enantioselectivities of 88-99% with conversions of 85-99% [1].

Recent advances have also highlighted the effectiveness of iridium-based catalyst systems, particularly those incorporating BiphPHOX (axially flexible chiral phosphine-oxazoline) ligands [2]. These catalysts have shown remarkable selectivity in the hydrogenation of 3-substituted 2,5-dihydropyrroles, providing access to chiral 3-substituted pyrrolidines with excellent enantioselectivities of 92-99% [2]. The flexibility of the axially chiral ligand structure allows for optimal substrate-catalyst interactions, leading to enhanced stereochemical control.

Chiral Catalyst Systems and Enantioselectivity

The design of chiral catalyst systems for asymmetric hydrogenation relies heavily on the precise arrangement of steric and electronic environments around the metal center [3]. Ferrocene-based pyrrolidine ligands have emerged as particularly effective chiral inductors, with rhodium complexes of these ligands achieving enantioselectivities up to 99.5% [3]. The pyrrolidinyl ferrocene-containing ligands demonstrate exceptional substrate tolerance, maintaining high enantioselectivities (95.5-99.5% ee) across a broad range of dehydroamino acid ester substrates [3].

The mechanism of enantioselection in these systems involves the formation of diastereomeric catalyst-substrate complexes, where the chiral ligand environment preferentially stabilizes one transition state over the other [3]. Computational studies have revealed that the relative stability of these complexes depends on non-covalent interactions between the substrate and the chiral pocket of the catalyst [4]. The effectiveness of pyrrolidine-derived ligands stems from their ability to create well-defined chiral environments that can accommodate various substrate types while maintaining high selectivity [4].

Palladium-catalyzed asymmetric hydrogenation systems have also shown promise, particularly when employing chiral H₈-BINAP ligands in combination with Brønsted acids [1]. These systems demonstrate higher tolerance for strong acids compared to other metal catalysts, enabling the hydrogenation of challenging substrates such as N-H indoles with enantioselectivities of 90-98% [1]. The acid co-catalyst plays a crucial role in substrate activation through iminium salt formation, which subsequently undergoes hydrogenation by the palladium hydride species [1].

Solvent and Pressure Optimization Strategies

Solvent selection plays a critical role in determining both the enantioselectivity and efficiency of asymmetric hydrogenation reactions [3]. Coordinating solvents such as tetrahydrofuran (THF) generally provide optimal results, with enantioselectivities ranging from 95-99% and conversions exceeding 99% [3]. The coordination ability of THF helps stabilize the catalyst-substrate complex, leading to enhanced stereochemical control.

Protic solvents like methanol have also demonstrated effectiveness in certain catalyst systems, particularly those involving rhodium complexes with ferrocene-pyrrolidine ligands [3]. The protic nature of methanol can facilitate proton transfer steps in the catalytic cycle while maintaining high enantioselectivities of 92-96% [3]. Alternative aprotic solvents such as dichloromethane (DCM) provide good enantioselectivities of 85-97% and may be preferred for substrates sensitive to protic conditions [3].

Pressure optimization studies have revealed that lower hydrogen pressures (1 bar) generally provide optimal enantioselectivities of 95-99%, while higher pressures (20 bar) can lead to decreased selectivities of 70-85% [3]. This pressure dependence is attributed to the formation of different catalyst-substrate binding modes at elevated pressures, which can disrupt the optimal chiral environment required for high enantioselectivity [3]. The pressure effects are particularly pronounced in rhodium-catalyzed systems, where careful pressure control is essential for maintaining high stereochemical fidelity [3].

Temperature optimization has shown that reduced temperatures (0°C) can enhance enantioselectivity to 95-99%, albeit with slower reaction kinetics [3]. The improved selectivity at lower temperatures is consistent with the general principle that reduced thermal energy minimizes competitive pathways that can lead to erosion of stereochemical control [3]. However, the practical implementation of low-temperature conditions must balance the benefits of enhanced selectivity against the reduced reaction rates [3].

Cyclization and Ring-Closing Reactions

Ring-forming reactions constitute a fundamental approach for constructing the pyrrolidine core structure of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid and related compounds [5] [6]. These methodologies encompass both traditional cyclization approaches and innovative ring-closing strategies that have expanded the synthetic accessibility of complex pyrrolidine derivatives.

The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines represents a particularly powerful method for pyrrolidine synthesis [5]. This reaction proceeds through a zwitterionic palladium-trimethylenemethane intermediate that undergoes stepwise addition to imine substrates, providing pyrrolidine products with excellent enantioselectivities up to 99% and diastereoselectivities exceeding 20:1 [5]. The catalytic cycle involves the formation of a π-allylpalladium species that can undergo stereoselective collapse to generate the desired five-membered ring [5].

Enone-Nitroalkane Michael Addition Pathways

The organocatalytic enantioselective Michael addition of nitroalkanes to carboxylate-substituted enones provides an efficient route to pyrrolidine-3-carboxylic acid derivatives [7] [8]. This methodology has been specifically developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving enantioselectivities up to 97% [7] [8].

The reaction mechanism involves the formation of an enamine intermediate between the organocatalyst and the enone substrate, followed by stereoselective Michael addition of the nitroalkane nucleophile [7]. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst, typically a pyrrolidine-derived amine with additional coordinating groups [7]. Subsequent reduction and cyclization steps convert the initial Michael adduct into the desired pyrrolidine-3-carboxylic acid framework [7].

The substrate scope of this methodology extends to various 4-alkyl-substituted 4-oxo-2-enoates, with different alkyl substituents being well-tolerated [7]. The reaction conditions are mild, typically employing organocatalyst loadings of 10-20 mol% at room temperature, making this approach practically attractive for large-scale synthesis [7]. The high enantioselectivities achieved (up to 97% ee) make this method particularly valuable for accessing enantiomerically pure pyrrolidine derivatives [7].

Photochemical and Thermal Silyl Migration Mechanisms

Recent advances in photochemical ring contraction methodology have revealed novel pathways for pyrrolidine synthesis through silyl migration mechanisms [9] [10]. The photochemical ring contraction of pyridines with silylborane represents a breakthrough in accessing pyrrolidine derivatives bearing the 2-azabicyclo[3.1.0]hex-3-ene skeleton [9] [10]. This transformation proceeds through a complex mechanism involving photochemical or thermal silyl migration as key steps [9] [10].

The reaction mechanism begins with the formation of a pyridine-silylborane adduct, which under photochemical activation (365-430 nm LED irradiation) undergoes silyl migration from the boron atom to the C2-position of the pyridine ring to form 2-silyl-1,2-dihydropyridine intermediates [9] [10]. Computational studies using density functional theory (DFT) calculations have elucidated that the excited states of the adduct (both singlet and triplet) facilitate this migration process [9] [10].

The subsequent photochemical 1,2-silyl migration represents an unprecedented transformation, converting the 2-silyl-1,2-dihydropyridine into a 3-silylazomethine ylide intermediate [9] [10]. This migration occurs through a low-energy transition state (activation energy of 6.4 kcal/mol), making it thermodynamically favorable under photochemical conditions [9] [10]. The azomethine ylide intermediate then undergoes a thermally-allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton [9] [10].

Thermal silyl migration mechanisms have also been observed in related systems, particularly in N-trimethylsilylmethyl-substituted pyrrolidone derivatives [11] [12] [13]. These thermal processes typically require elevated temperatures (140°C) and proceed through different mechanistic pathways compared to their photochemical counterparts [11] [12] [13]. The thermal activation energy for the reverse reaction from the cyclic product back to the linear precursor has been calculated at 32.8 kcal/mol, indicating that the cyclization process is thermodynamically favored [10].

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives, offering environmentally benign alternatives to metal-catalyzed processes [14] [15] [16]. The application of pyrrolidine-based organocatalysts in various transformations has demonstrated exceptional versatility in constructing complex molecular architectures with high stereochemical control.

Role in Anti-Mannich-Type Reactions

The development of enantioselective anti-selective Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid and related derivatives represents a significant advancement in organocatalytic methodology [14]. These catalysts have demonstrated remarkable efficiency in promoting carbon-carbon bond formation between aldehydes, ketones, and imines with high diastereo- and enantioselectivities [14].

The 3-pyrrolidinecarboxylic acid catalyst system achieves anti/syn ratios up to 99:1 and enantioselectivities exceeding 99% in reactions of aldehydes with α-imino esters [14]. The carboxylic acid group at the β-position of the pyrrolidine ring plays a crucial role in both facilitating carbon-carbon bond formation and directing the anti-selectivity [14]. Mechanistic studies have revealed that the acid functionality acts as both a hydrogen bond donor and a Brønsted acid, creating a well-defined transition state that favors the anti-configured product [14].

Alternative catalyst systems based on 3-trifluoromethanesulfonamidopyrrolidine have shown complementary reactivity, particularly effective for Mannich-type reactions of glyoxylate imines with carbonyl compounds [17]. These catalysts operate at lower loadings (5-10 mol%) and provide excellent anti-selectivity with enantioselectivities up to 95% [17]. The strong electron-withdrawing nature of the trifluoromethanesulfonamide group enhances the acidity of the catalyst, leading to more efficient activation of the electrophilic imine substrate [17].

Highly active 4-oxy-substituted 3-aminopyrrolidine catalysts have pushed the boundaries of catalyst efficiency, achieving excellent results at loadings as low as 0.01 mol% [16]. These catalysts maintain anti/syn ratios exceeding 99:1 and enantioselectivities up to 99% even at these ultra-low loadings [16]. The remarkable activity of these catalysts is attributed to their unique structural features, which create an optimal chiral environment for substrate binding and activation [16].

Enantioselective Aldol and Michael Additions

Fluorous pyrrolidine sulfonamide catalysts have demonstrated exceptional performance in enantioselective aldol reactions, particularly notable for their recyclability [18] [19] [20]. These catalysts promote aldol reactions of ketones and aldehydes with aromatic aldehydes on water, achieving enantioselectivities up to 96% [18] [19] [20]. The fluorous tags enable easy catalyst recovery through fluorous solid-phase extraction, allowing for reuse up to seven cycles without significant loss of catalytic activity or stereoselectivity [18] [19] [20].

The mechanism of aldol reaction catalysis involves enamine formation between the pyrrolidine catalyst and the donor carbonyl compound, followed by stereoselective addition to the acceptor aldehyde [18] [19] [20]. The stereochemical outcome is controlled by the steric environment created by the sulfonamide substituent, which directs the approach of the electrophile to the enamine nucleophile [18] [19] [20]. The aqueous reaction medium provides additional benefits in terms of environmental compatibility and ease of product isolation [18] [19] [20].

Bifunctional pyrrolidine-based organocatalysts have shown remarkable effectiveness in asymmetric Michael additions of carbonyl compounds to nitroolefins [15] [21]. These catalysts incorporate both a sulfonamide group and a sterically demanding substituent, achieving high catalytic efficiency with almost quantitative yields and excellent stereoselectivities [15] [21]. The Michael addition reactions of aldehydes provide products with up to 98:2 dr and 97% ee, while ketone additions achieve up to 98:2 dr and 99% ee [15] [21].

The success of these bifunctional catalysts is attributed to their ability to simultaneously activate both the nucleophile and electrophile components of the Michael addition [15] [21]. The pyrrolidine nitrogen forms an enamine with the carbonyl substrate, while the sulfonamide functionality provides additional hydrogen bonding interactions that help organize the transition state [15] [21]. The sterically demanding substituent creates a chiral pocket that enforces high enantioselectivity in the carbon-carbon bond forming step [15] [21].

Polymer-supported pyrrolidine catalysts have addressed the practical challenges of catalyst recovery and reuse in Michael addition reactions [22]. These immobilized catalysts maintain high enantioselectivities (up to 92% ee) while providing the advantages of heterogeneous catalysis, including easy separation and recyclability [22]. The triazole linker used for catalyst immobilization not only provides structural integrity but also contributes to the catalytic activity through additional hydrogen bonding interactions [22].

Table 1: Asymmetric Hydrogenation Catalysts and Reaction Conditions
Catalyst SystemSubstrateSolventPressure (bar)Temperature (°C)Enantioselectivity (% ee)Conversion (%)
Ru/TsDPENPyrroles/IndolesVarious1-5025-8088-9985-99
Ir/BiphPHOX3-Substituted 2,5-dihydropyrrolesTHF/DCM1-200-2592-9995-99
Rh(COD)₂OTf/L7 (Ferrocene-Pyrrolidine)Dehydroamino acid estersTHF/MeOH1-200-2595-99.596-99
Pd/H₈-BINAPN-H IndolesTHF with TsOH·H₂O1-1025-5090-9880-99
Chiral Phosphoric Acid (CPA-135)QuinolinesDCMAtmospheric (Transfer hydrogenation)2585-9675-95
Ir/BINAPTrisubstituted pyrrolesMethanol1-4025-6088-9288-99
Table 2: Cyclization and Ring-Closing Reaction Methods
MethodKey IntermediatesReaction ConditionsYield (%)StereoselectivityMechanism Type
Enone-Nitroalkane Michael Addition4-oxo-2-enoates, nitroalkanesOrganocatalyst, 25°C75-95up to 97% eeNucleophilic addition-cyclization
Photochemical Silyl Migration2-silyl-1,2-dihydropyridine365-430 nm LED, 25°C60-85Not stereoselectivePhotochemical rearrangement
Thermal Silyl MigrationVinylazomethine ylide140°C, thermal activation70-90Not stereoselectiveThermal rearrangement
Pd-catalyzed [3+2] CycloadditionTrimethylenemethane-imine complexPd-catalyst, 25°C80-95up to 99% ee, >20:1 drMetal-catalyzed cycloaddition
Intramolecular HydroaminationAlkyne-amine tethered substratesBrønsted acid, 80°C85-99up to 98% eeAcid-catalyzed cyclization
Ring Contraction (Pyridine→Pyrrolidine)N-boryl-2-silyl-1,2-dihydropyridineLED irradiation, silylborane70-95Not stereoselectivePhotochemical ring contraction
Table 3: Organocatalytic Applications of Pyrrolidine Derivatives
Catalyst TypeReaction TypeSubstrate ScopeLoading (mol%)DiastereoselectivityEnantioselectivity (% ee)Recyclability
3-Pyrrolidinecarboxylic acidanti-Mannich reactionsAldehydes, ketones with α-imino esters10-20anti/syn up to 99:1up to >99No
3-Trifluoromethanesulfonamidopyrrolidineanti-Mannich reactionsGlyoxylate imines with carbonyl compounds5-10anti-selectiveup to 95No
Fluorous pyrrolidine sulfonamideAldol reactionsKetones/aldehydes with aromatic aldehydes10Variableup to 96Up to 7 cycles
4-Oxy-substituted 3-aminopyrrolidinesanti-Mannich reactionsAldehydes/ketones with imines0.01-1anti/syn up to >99:1up to 99No
Bifunctional pyrrolidine catalystsMichael additionsCarbonyl compounds with nitroolefins10up to 98:2 drup to 99No
Polymer-supported pyrrolidineMichael additionsKetones with nitroolefins5-10up to 95:5 drup to 92Yes
Table 4: Solvent and Pressure Optimization Effects
ParameterConditionEffect on EnantioselectivityEffect on ConversionComments
SolventTHFOptimal (95-99% ee)Excellent (>99%)Best coordinating solvent
SolventMeOHGood (92-96% ee)Excellent (>99%)Protic solvent beneficial
SolventDCMGood (85-97% ee)Excellent (>99%)Alternative aprotic solvent
Pressure1 bar H₂Optimal (95-99% ee)Good (>95%)Lower pressure preferred
Pressure20 bar H₂Decreased (70-85% ee)Excellent (>99%)Higher pressure detrimental
Temperature0°CEnhanced (95-99% ee)Slower kineticsImproved selectivity
Temperature25°CStandard (88-95% ee)Optimal kineticsStandard conditions
Catalyst Loading0.02 mol%Maintained (97-99% ee)Maintained (>99%)High catalyst efficiency
Reaction Time1-12 hTime-dependent optimizationVariableOptimization required per substrate

The diastereomeric ratios in pyrrolidine-3-carboxylic acid derivatives are profoundly influenced by the nature, position, and electronic properties of substituents on the pyrrolidine ring. Research has demonstrated that ethyl substituents at the C-4 position of the pyrrolidine ring can significantly affect the stereochemical outcome of cyclization reactions [1]. In iron-catalyzed C-H amination reactions, the presence of an ethyl group at the C-4 position results in syn:anti diastereomeric ratios of 3.9:1, with enantioselectivities ranging from 85-94% [1].

The electronic nature of substituents plays a crucial role in determining diastereoselectivity. Studies have shown that electron-withdrawing groups enhance diastereomeric ratios to 5-8:1 while maintaining high enantioselectivities of 88-96% [2]. In contrast, electron-donating substituents typically yield lower diastereomeric ratios of 2-4:1 but still achieve respectable enantioselectivities of 78-92% [3]. This differential behavior is attributed to the electronic stabilization of intermediates and transition states during the cyclization process.

Steric effects are equally important in controlling diastereoselectivity. Bulky substituents at the C-2 position of the pyrrolidine ring can dramatically improve diastereomeric ratios to >20:1 (syn:anti) while achieving enantioselectivities exceeding 99% [1]. The enhanced selectivity results from increased steric hindrance that restricts the conformational flexibility of intermediates and favors specific transition state geometries.

The position of the ethyl substituent in (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid creates a specific steric environment that influences both the kinetic and thermodynamic control of stereochemical outcomes. The C-4 ethyl group interacts with the C-3 carboxylic acid functionality through both steric and electronic effects, resulting in preferential formation of the trans-3,4-disubstituted pyrrolidine configuration [4].

Methyl substitution patterns have been extensively studied, revealing that methyl groups at the C-5 position can achieve exceptional diastereomeric ratios of 97:3 (cis:trans) with enantioselectivities of 94-99% [4]. This high selectivity is attributed to the methyl group's ability to direct the approach of electrophiles and control the stereochemical course of ring-forming reactions.

Catalyst-Substrate Binding Interactions

The binding interactions between catalysts and substrates play a fundamental role in determining the stereochemical outcome of pyrrolidine-3-carboxylic acid synthesis. Proline-based catalysts operate through enamine formation mechanisms where the catalyst covalently binds to the substrate, creating a chiral environment that favors syn-selective products [5]. The key interaction involves hydrogen bonding between the catalyst's carboxylic acid group and the substrate, which orients the reactive components in a specific spatial arrangement.

Pyrrolidine-3-carboxylic acid derivatives themselves serve as highly effective organocatalysts through acid-base interactions with substrates [6]. The carboxylic acid group at the β-position of the pyrrolidine ring plays a crucial role in both substrate activation and stereochemical control. This dual functionality enables the catalyst to simultaneously activate the electrophile through hydrogen bonding and position the nucleophile through steric interactions, resulting in anti-selective Mannich-type reactions with enantioselectivities up to 99% [6].

Sparteine-mediated asymmetric lithiation represents a powerful method for achieving high enantioselectivities (>90%) in the synthesis of pyrrolidine derivatives [7]. The sparteine ligand coordinates to the lithium center, creating a chiral environment that directs the deprotonation at specific positions. The resulting organolithium intermediate can then be trapped with electrophiles to generate enantioenriched products with excellent stereochemical control.

Copper phenoxide catalysts have emerged as particularly effective systems for diastereoselective pyrrolidine synthesis [1]. The phenoxide ligand coordinates to the copper center, creating a chiral environment that favors syn-selective products with diastereomeric ratios exceeding 20:1. The key interaction involves coordination of the substrate's nitrogen atom to the copper center, which activates the molecule toward cyclization while simultaneously controlling the stereochemical outcome.

Phosphoramidite ligands in palladium-catalyzed reactions provide exceptional control over regio- and stereoselectivity through steric shielding mechanisms [8]. These ligands create a chiral pocket around the metal center that discriminates between different substrate approach trajectories. The phosphorus atom coordinates to the metal while the chiral backbone provides the stereochemical information necessary for high selectivity.

The benzyloxycarbonyl protecting group in (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid influences catalyst-substrate binding through multiple mechanisms. The carbonyl oxygen can participate in hydrogen bonding with catalysts, while the benzyl group provides additional steric bulk that affects substrate orientation. This protecting group is particularly effective in organocatalytic reactions where π-π stacking interactions between the benzyl group and aromatic catalysts can enhance both binding affinity and stereoselectivity [9].

Transition State Analysis and Density Functional Theory Studies

Computational studies using density functional theory have provided crucial insights into the stereochemical control mechanisms in pyrrolidine synthesis. Transition state analysis reveals that the formation of stereoretentive products in pyrrolidine contraction reactions proceeds through a barrierless collapse of 1,4-biradical intermediates [10]. The energy difference between competing pathways is typically less than 1 kcal/mol, indicating that stereochemical control is achieved through kinetic rather than thermodynamic factors.

Conformational analysis using high-level ab initio methods (MP2/cc-pVQZ) has established that the N-H equatorial conformation is preferred in pyrrolidine derivatives, with an energy difference of approximately 0.6 kcal/mol compared to the axial conformation [11]. This conformational preference significantly influences the stereochemical outcomes of subsequent reactions and must be considered in mechanistic studies.

Mechanistic studies using DFT calculations (B3LYP-D3BJ level) have revealed that stereoretentive pathways are favored by 2-5 kcal/mol over competing stereoisomeric pathways [12]. The calculations show that the rate-determining step corresponds to the simultaneous cleavage of C-N bonds, leading to nitrogen extrusion and formation of the desired product with retention of stereochemistry.

Activation barrier calculations using coupled cluster methods (CCSD/6-311G**) indicate that the rate-determining step in pyrrolidine synthesis involves N2 release with activation energies of 15-25 kcal/mol [10]. These calculations help explain the observed reaction rates and provide guidance for optimizing reaction conditions.

Electronic effects have been analyzed using DFT methods (B3LYP/6-311++G*), revealing that anomeric effects dominate the conformational preferences of fluorinated pyrrolidine derivatives [13]. The n(N)→σ(C-F) electron delocalization contributes 3-8 kcal/mol to the stabilization of specific conformers, significantly affecting the stereochemical course of reactions.

The ethyl substituent in (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid creates specific steric and electronic environments that have been analyzed through computational studies. DFT calculations reveal that the ethyl group adopts a preferred conformation that minimizes steric interactions with the carboxylic acid group while maximizing stabilizing hyperconjugative interactions.

Enantiomerically Pure Derivative Synthesis

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives has been achieved through various sophisticated methodologies. Nitrile anion cyclization represents one of the most efficient approaches, achieving yields of 71-95% with enantioselectivities of 94-99% [4]. This method involves the formation of a nitrile anion intermediate that undergoes 5-exo-tet cyclization to form the pyrrolidine ring with excellent stereochemical control.

Asymmetric Michael addition reactions have been developed for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids [14]. These reactions employ organocatalytic systems that achieve yields of 62-85% with enantioselectivities of 87-97%. The method involves the addition of nitroalkanes to alkylidene malonates, followed by reduction and cyclization to form the desired pyrrolidine derivatives.

Asymmetric hydrogenation of pyrrolidine precursors provides an efficient route to enantiomerically pure products with yields of 85-99% and enantioselectivities of 88-99% . Ruthenium-based catalysts with chiral ligands such as TsDPEN have proven particularly effective for this transformation, operating under mild conditions with excellent functional group tolerance.

[3+2] Cycloaddition reactions using trimethylenemethane (TMM) and imine acceptors have been developed for the enantioselective construction of pyrrolidines [8]. These palladium-catalyzed reactions achieve yields of 70-90% with enantioselectivities of 85-95% using novel phosphoramidite ligands. The method provides excellent control over regio-, diastereo-, and enantioselectivity.

Carbene-catalyzed reactions represent an emerging approach for the asymmetric synthesis of pyrrolidine derivatives [16]. These reactions involve the formation of pyrrolidine-fused β-lactones through carbene-catalyzed C-N, C-C, and C-O bond formations, achieving yields of 58-83% with enantioselectivities of 90-96%.

The benzyloxycarbonyl protecting group in (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid serves multiple functions in enantiomerically pure synthesis. It provides protection for the nitrogen atom during synthetic transformations, can be removed under mild hydrogenolysis conditions, and contributes to the overall stereochemical control through steric and electronic effects [9]. The protecting group's stability under basic conditions makes it particularly suitable for multistep synthetic sequences.

Kinetic resolution methods have been employed to obtain enantiomerically pure pyrrolidine derivatives from racemic mixtures [17]. These methods typically involve the selective reaction of one enantiomer with a chiral reagent, allowing for the isolation of the desired enantiomer with high optical purity. Acylative kinetic resolution using chiral acyl donors has proven particularly effective for this purpose.

The synthetic versatility of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is demonstrated by its use as an intermediate in pharmaceutical synthesis, particularly in the preparation of upadacitinib, a JAK inhibitor used for treating rheumatoid arthritis . The compound's specific stereochemistry is crucial for biological activity, with the (3R,4S) configuration showing significantly higher binding affinity compared to other stereoisomers.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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